N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide, also known as ETA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. ETA is a member of the thiadiazole family, which is a class of heterocyclic compounds that contains both sulfur and nitrogen atoms in their ring structure. In
Scientific Research Applications
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in various fields of science. In medicine, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has shown promising results as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agriculture, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use as a plant growth regulator. It has been shown to enhance the growth and yield of crops such as wheat, rice, and soybean. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been investigated for its ability to improve the stress tolerance of plants, making it a potential candidate for the development of stress-tolerant crops.
In material science, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use as a precursor for the synthesis of new materials such as metal-organic frameworks (MOFs). MOFs are a class of porous materials that have applications in gas storage, catalysis, and drug delivery.
Mechanism Of Action
The exact mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical And Physiological Effects
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to reduce inflammation and pain, improve cognitive function, and enhance the growth and yield of crops. N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has several advantages for lab experiments, including its high purity and high yield synthesis method, its broad range of potential applications in various fields of science, and its low toxicity. However, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the study of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide. In medicine, further studies are needed to fully understand the mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide and its potential use in the treatment of neurodegenerative diseases. In agriculture, more research is needed to determine the optimal conditions for the use of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide as a plant growth regulator and stress-tolerant agent. In material science, further studies are needed to explore the potential use of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide as a precursor for the synthesis of new materials such as MOFs. Overall, N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide has shown great potential for its use in various fields of science and warrants further investigation.
Synthesis Methods
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized through various methods, including the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. Another method involves the reaction of 2-amino-5-ethylthio-1,3,4-thiadiazole with acetyl chloride in the presence of a base such as sodium hydroxide. Both methods have been reported to yield high purity and high yield of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide.
properties
CAS RN |
84460-95-7 |
---|---|
Product Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Molecular Formula |
C6H9N3OS2 |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H9N3OS2/c1-3-11-6-9-8-5(12-6)7-4(2)10/h3H2,1-2H3,(H,7,8,10) |
InChI Key |
AKLJUBCWPSFZET-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(S1)NC(=O)C |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C |
Other CAS RN |
84460-95-7 |
Origin of Product |
United States |
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